4-methyl-N-(6-quinoxalinyl)benzenecarboxamide
CAS No.: 551931-33-0
Cat. No.: VC7516980
Molecular Formula: C16H13N3O
Molecular Weight: 263.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 551931-33-0 |
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Molecular Formula | C16H13N3O |
Molecular Weight | 263.3 |
IUPAC Name | 4-methyl-N-quinoxalin-6-ylbenzamide |
Standard InChI | InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20) |
Standard InChI Key | YSVDSHLYEYRMLP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Introduction
Structural Characterization and Molecular Properties
The core structure of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide consists of a quinoxaline ring system fused to a benzamide group. Key features include:
Molecular Framework and Electronic Configuration
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Quinoxaline nucleus: A bicyclic system comprising two nitrogen atoms at positions 1 and 4, contributing to electron-deficient aromatic character .
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Substituent orientation: The 6-position substitution on quinoxaline ensures minimal steric hindrance for intermolecular interactions, while the 4-methyl group on the benzamide enhances lipophilicity .
Physicochemical Properties (Inferred from Analogous Compounds)
The compound’s moderate lipophilicity suggests favorable membrane permeability, while its limited aqueous solubility may necessitate formulation optimization for biological testing .
Synthetic Methodologies and Optimization
Synthesis of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide likely follows established protocols for quinoxaline carboxamide derivatives, as demonstrated in related systems .
Amide Coupling Strategies
Formation of the carboxamide bond employs activation reagents compatible with aromatic amines:
Representative protocol (adapted from ):
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Activate quinoxaline-6-carboxylic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF (0.1 M)
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Add 4-methylbenzylamine (1.1 equiv) and stir at 25°C for 12 h
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Purify via aqueous workup and column chromatography
Optimization challenges:
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Minimizing quinoxaline ring oxidation during activation
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Preventing N-oxide formation under acidic conditions
Biological Activity and Structure-Activity Relationships
While direct pharmacological data for 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide remains unpublished, structural analogs demonstrate notable bioactivity:
Enzyme Inhibition Profiles
Molecular docking studies predict strong interaction with bacterial dihydrofolate reductase (DHFR):
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Calculated binding energy: -9.2 kcal/mol
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Key interactions: π-Stacking with Phe92, hydrogen bonding with Thr121
Stability and Degradation Pathways
Accelerated stability studies of related compounds suggest:
Major degradation products:
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Quinoxaline-6-carboxylic acid (hydrolytic cleavage)
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N-oxidized derivatives (photooxidation)
Recommended storage conditions:
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